molecular formula C48H50P2 B3423863 (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane CAS No. 325168-88-5

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Cat. No.: B3423863
CAS No.: 325168-88-5
M. Wt: 688.9 g/mol
InChI Key: LYHOBZAADXPPNW-UHFFFAOYSA-N
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Description

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and other substrates. The compound is characterized by its unique structure, which includes two phosphine groups attached to a paracyclophane backbone, providing a rigid and well-defined chiral environment.

Mechanism of Action

Target of Action

The primary targets of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, also known as ®-(-)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane, are ketones . This compound is used as a chiral diphosphine ligand in the asymmetric hydrogenation of ketones .

Mode of Action

The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) to the carbonyl moiety of ketones from one of two enantiofaces . The compound’s chiral environment is controllable by changing the combination of two ligands .

Biochemical Pathways

The asymmetric hydrogenation of ketones is a simple chemical transformation that leads to the formation of chiral secondary alcohols . These alcohols serve as useful intermediates for the synthesis of biologically active compounds such as medicines, perfumes, and agrochemicals .

Pharmacokinetics

It is known that the compound is insoluble in water , suggesting that its bioavailability may be influenced by this property.

Result of Action

The result of the compound’s action is the production of chiral secondary alcohols with high enantioselectivity . This means that the compound can selectively produce one enantiomer over the other, which is crucial in the synthesis of chiral drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound achieves high catalytic activity and enantioselectivity for the hydrogenation of ketones under neutral to slightly basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane typically involves the following steps:

    Formation of the Paracyclophane Backbone: The paracyclophane backbone is synthesized through a series of cyclization reactions.

    Introduction of Phosphine Groups: The di(3,5-xylyl)phosphino groups are introduced via a substitution reaction, where the appropriate phosphine precursors react with the paracyclophane backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:

    Bulk Synthesis of Paracyclophane: Large-scale cyclization reactions to produce the paracyclophane backbone.

    Phosphine Substitution: High-yield substitution reactions to introduce the di(3,5-xylyl)phosphino groups.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.

    Substitution: The phosphine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced substrates, often chiral alcohols or amines.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the hydrogenation of ketones and other substrates.

    Medicine: Used in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.

    Xylyl-BINAP: 2,2’-Bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl.

    SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.

Uniqueness

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is unique due to its paracyclophane backbone, which provides a more rigid and well-defined chiral environment compared to other ligands. This rigidity enhances its selectivity and efficiency in catalytic reactions, making it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHOBZAADXPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104196
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325168-89-6, 325168-88-5
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325168-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
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(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 5
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 6
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

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